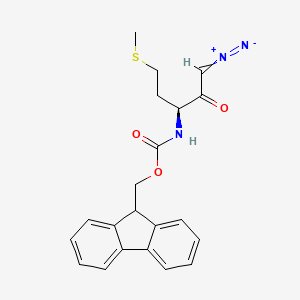

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane

説明

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives containing protective groups and functional modifications. According to systematic naming principles, the compound is formally designated as 9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate. This nomenclature reflects the complete structural framework, beginning with the fluorenylmethyl protecting group, followed by the carbamate linkage, and concluding with the modified methionine residue containing the diazomethyl functionality.

The Chemical Abstracts Service has assigned this compound the registry number 266359-45-9, providing unambiguous identification within chemical databases and literature. Alternative nomenclature systems may refer to this compound using abbreviated forms that highlight the key structural elements, though systematic naming remains the preferred approach for formal documentation and regulatory purposes.

The nomenclature also reflects the stereochemical configuration inherent in the L-methionine backbone, specifically indicating the (3S)-configuration at the alpha-carbon position. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and its interactions with biological systems or synthetic reagents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C21H21N3O3S, reflecting the presence of twenty-one carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition indicates a relatively complex organic structure with multiple functional groups contributing to the overall molecular architecture.

The molecular weight analysis reveals a calculated value of 395.47 atomic mass units, positioning this compound within the range typical for protected amino acid derivatives used in peptide synthesis. The molecular weight distribution reflects the substantial contribution of the fluorenylmethyloxycarbonyl protecting group, which comprises a significant portion of the total molecular mass while providing the necessary protective functionality for synthetic applications.

| Parameter | Value |

|---|---|

| Molecular Formula | C21H21N3O3S |

| Molecular Weight | 395.47 g/mol |

| Carbon Content | 21 atoms |

| Hydrogen Content | 21 atoms |

| Nitrogen Content | 3 atoms |

| Oxygen Content | 3 atoms |

| Sulfur Content | 1 atom |

The elemental composition analysis demonstrates the balanced nature of the molecular structure, with carbon and hydrogen atoms present in equal numbers, reflecting the saturated and aromatic character of different portions of the molecule. The presence of three nitrogen atoms indicates the contribution from the carbamate protecting group, the amino acid backbone, and the diazomethyl functionality.

Stereochemical Configuration and Chiral Integrity

The stereochemical configuration of this compound centers on the chiral center derived from the L-methionine residue, specifically the alpha-carbon bearing the amino group protection and the side chain containing the methylsulfanyl functionality. The (S)-configuration at this position, designated as (3S) in the systematic nomenclature, maintains the natural stereochemistry found in L-methionine.

This stereochemical integrity is crucial for applications in peptide synthesis, where the preservation of natural amino acid configurations ensures proper folding and biological activity of the resulting peptide products. The chiral center influences the overall three-dimensional conformation of the molecule, affecting both its chemical reactivity and its interactions with other chiral molecules or catalysts.

The diazomethyl group introduces additional considerations regarding molecular geometry and electronic distribution. The linear arrangement of the diazo functionality creates a dipolar character that influences the molecule's reactivity patterns and stability. The nitrogen-nitrogen double bond character in the diazomethyl group contributes to the overall electronic structure while maintaining the geometric constraints imposed by the amino acid backbone.

Conformational analysis reveals that the fluorenylmethyloxycarbonyl protecting group adopts a relatively rigid structure due to the fused ring system, providing steric bulk that influences the accessibility of the amino functionality during synthetic transformations. The methionine side chain retains its characteristic flexibility, allowing for various conformational states depending on the chemical environment and intermolecular interactions.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of this compound requires sophisticated analytical techniques to elucidate the complex structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, though specific data for this exact compound may be limited due to its specialized nature and potential instability of the diazomethyl functionality.

Related compound analysis from N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine demonstrates characteristic nuclear magnetic resonance patterns that can inform understanding of the protected methionine structure. The fluorenylmethyloxycarbonyl protecting group exhibits distinctive aromatic proton signals in the 7.2-7.8 parts per million region, reflecting the polycyclic aromatic system of the fluorene moiety.

Mass spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight of 395.47 atomic mass units. The fragmentation patterns typically observed in mass spectrometric analysis of fluorenylmethyloxycarbonyl-protected amino acids include characteristic losses corresponding to the protecting group cleavage, providing structural confirmation and purity assessment.

| Spectroscopic Technique | Key Observations |

|---|---|

| Nuclear Magnetic Resonance | Aromatic signals (7.2-7.8 ppm) from fluorene moiety |

| Mass Spectrometry | Molecular ion at m/z 395.47 |

| Infrared Spectroscopy | Carbonyl stretches from carbamate and diazomethyl groups |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbamate carbonyl stretch typically appears around 1700-1750 wavenumbers, while the diazomethyl functionality contributes unique absorption features in the nitrogen-nitrogen stretch region. The aromatic carbon-hydrogen stretches from the fluorene protecting group appear in the 3000-3100 wavenumber range, providing additional structural confirmation.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-28-11-10-19(20(25)12-23-22)24-21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12,18-19H,10-11,13H2,1H3,(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKPUSJJOYTIRR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane typically involves the following steps:

Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Formation of Diazomethane: Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in the presence of a strong base like potassium hydroxide.

Coupling Reaction: The protected L-methionine is then reacted with diazomethane to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process.

化学反応の分析

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane undergoes several types of chemical reactions:

Substitution Reactions: The diazomethane moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

Substitution: Various substituted methionine derivatives.

Oxidation: Methionine sulfoxide and methionine sulfone.

Deprotection: Free amino acids ready for further coupling in peptide synthesis.

科学的研究の応用

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane is widely used in scientific research, particularly in the fields of:

Chemistry: It is a crucial reagent in the synthesis of peptides and proteins.

Biology: Used in the study of protein structure and function.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the large-scale production of synthetic peptides for research and pharmaceutical applications.

作用機序

The primary mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal is facilitated by nucleophilic attack under basic conditions, releasing the free amino group for subsequent coupling reactions.

類似化合物との比較

Comparative Analysis of Fmoc-Protected Amino Acids

Structural and Chemical Properties

The side-chain modifications in Fmoc-protected amino acids influence their molecular weight, solubility, and reactivity. Key examples from the evidence include:

Table 1: Structural and Chemical Data

Key Observations:

- Steric Effects : Compounds like Fmoc-α-Me-L-Phe-OH () incorporate α-methyl groups, which restrict conformational flexibility and may improve protease resistance in peptides .

- Lipophilicity: Halogenation (e.g., 3-F,4-Cl in ) or alkylation (e.g., octanoyl in ) increases hydrophobicity, impacting membrane permeability and binding affinity .

- Dual Protection : Derivatives such as Fmoc-L-Dap(Aloc)-OH () utilize orthogonal protecting groups (Fmoc and Alloc), enabling sequential deprotection for complex peptide architectures .

Functional and Application Differences

Table 2: Uses and Restrictions

Key Observations:

生物活性

Chemical Structure and Properties

The structure of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 393.46 g/mol

Structural Features

- Fmoc Group : The Fmoc group serves as a protective group for the amino acid during peptide synthesis, allowing selective reactions.

- Diazomethane Functionality : This moiety is known for its ability to methylate various nucleophiles, which can enhance the biological activity of the compound.

The biological activity of Fmoc-Met-diazomethane primarily involves its role in peptide synthesis and modification. The diazomethane group allows for the methylation of nucleophilic sites in peptides, which can alter their biological properties and enhance their stability.

Case Studies and Research Findings

-

Peptide Synthesis :

- Fmoc-Met-diazomethane has been utilized in the synthesis of various peptides, demonstrating efficiency in introducing methionine residues into peptide chains. Studies have shown that peptides synthesized with this compound exhibit improved solubility and bioactivity compared to those synthesized without it.

-

Antimicrobial Activity :

- Research has indicated that peptides modified with Fmoc-Met-diazomethane display enhanced antimicrobial properties. For instance, a study reported that a peptide derived from this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

-

Cancer Research :

- A notable study investigated the effects of Fmoc-Met-diazomethane-modified peptides on cancer cell lines. Results indicated that these peptides could induce apoptosis in certain cancer cells, highlighting their potential as therapeutic agents in oncology.

Comparative Biological Activity

Q & A

Q. What are the primary synthetic routes for N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methioninyl-diazomethane, and how are intermediates characterized?

The synthesis typically involves stepwise protection of the amino acid backbone. For example, the Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., sodium bicarbonate), followed by coupling with diazomethane derivatives. Key intermediates are characterized using melting point analysis , elemental analysis , IR spectroscopy (to confirm carbonyl and Fmoc aromatic stretches), and UV-Vis spectroscopy (to track chromophores) . Purification often employs column chromatography (e.g., silica gel with gradients of 2-butanone/methanol) to isolate diastereomers .

Q. How is the stability of this compound assessed under varying reaction conditions?

Stability studies focus on pH, temperature, and solvent compatibility. For instance, the Fmoc group is labile under basic conditions (e.g., piperidine in DMF), while diazomethane derivatives require anhydrous, low-temperature environments to prevent decomposition. TLC and ³¹P NMR are critical for monitoring phosphite-to-phosphate conversions in related Fmoc-protected systems . Decomposition above 140°C has been observed in analogous compounds, necessitating controlled heating .

Q. What analytical techniques are prioritized for validating purity and structural integrity?

High-performance liquid chromatography (HPLC) is essential for separating diastereoisomers and quantifying purity . Mass spectrometry confirms molecular weight, while ¹H/¹³C NMR resolves stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) . Infrared spectroscopy verifies carbamate (C=O at ~1700 cm⁻¹) and diazo groups (N=N stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography be resolved when characterizing Fmoc-protected intermediates?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution vs. fixed conformations in crystals). For example, variable-temperature NMR can identify slow-exchange rotamers, while DFT calculations reconcile experimental NMR shifts with predicted geometries . In cases of polymorphism, powder XRD complements single-crystal data .

Q. What strategies mitigate undesired side reactions (e.g., 3’-3’ coupling) during Fmoc-mediated peptide or nucleotide synthesis?

Optimizing coupling reagents and reaction stoichiometry is critical. For phosphoramidite couplings, using 1H-tetrazole as an activator and limiting excess phosphoramidite reduces 3’-3’ byproducts . ³¹P NMR monitors phosphite intermediates in real time, enabling early detection of side products . Post-reaction purification with silica gel chromatography (eluting with dichloromethane/methanol gradients) isolates desired 3’-5’ linkages .

Q. How do solvent polarity and protecting-group compatibility influence the reactivity of diazomethane derivatives in Fmoc-based systems?

Polar aprotic solvents (e.g., DMF, nitromethane) enhance solubility of Fmoc-protected intermediates but may accelerate diazomethane decomposition. Anhydrous dichloromethane or tetrahydrofuran is preferred for diazo couplings to stabilize reactive intermediates . Zinc bromide in nitromethane has been used to facilitate detritylation without Fmoc cleavage .

Q. What methodologies address low yields in large-scale synthesis of Fmoc-diazomethane derivatives?

Automated peptide synthesizers improve reproducibility for iterative couplings . Co-evaporation with toluene or 2-butanone removes volatile byproducts . For diazomethane instability, flow chemistry under inert atmospheres minimizes exposure to moisture and heat .

Methodological Considerations

- Handling Precautions : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods , nitrile gloves , and emergency showers in case of exposure .

- Data Interpretation : Conflicting UV-Vis and NMR results may arise from solvent interactions; always cross-validate with HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。